molecular formula C13H19ClN2O2 B1397301 N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1219961-15-5

N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride

Cat. No.: B1397301
CAS No.: 1219961-15-5
M. Wt: 270.75 g/mol
InChI Key: ZQYGXZMUIMQGMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in drug discovery due to its ability to efficiently explore the pharmacophore space .

Scientific Research Applications

1. Chemical Structure and Synthesis

  • N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride's chemical structure and synthesis process have been explored in various studies. For instance, Nikonov et al. (2016) investigated silylated derivatives of N-(2-hydroxyphenyl)acetamide, providing insights into the chemical reactions and structural analysis of similar compounds (Nikonov et al., 2016).

2. Pharmacological Properties

  • Research has delved into the pharmacological properties of compounds similar to this compound. For example, Brioni et al. (2011) discovered histamine H3 antagonists for the treatment of cognitive disorders, revealing the potential of related compounds in cognitive enhancement and treatment of neurological conditions (Brioni et al., 2011).

3. Anticonvulsant Activities

  • Studies like those by Kamiński et al. (2015) have synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity, suggesting the therapeutic potential of related compounds in treating epilepsy and seizure disorders (Kamiński et al., 2015).

4. Potential in Alzheimer's Disease Treatment

  • Some studies have highlighted the relevance of compounds like this compound in treating Alzheimer's disease. For instance, Lin et al. (1997) conducted structure-activity studies on similar compounds, showing their potential in enhancing cognition, which could be beneficial in Alzheimer's disease (Lin et al., 1997).

5. Antioxidant Properties

  • Gopi and Dhanaraju (2020) investigated the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, indicating the potential antioxidant activity of structurally related compounds (Gopi & Dhanaraju, 2020).

6. Potential in Treating Inflammation

  • Jawed et al. (2010) researched the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide, which bears similarity to the compound , suggesting its potential use in treating inflammatory conditions (Jawed et al., 2010).

Properties

IUPAC Name

N-[4-(pyrrolidin-3-ylmethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)15-12-2-4-13(5-3-12)17-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYGXZMUIMQGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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